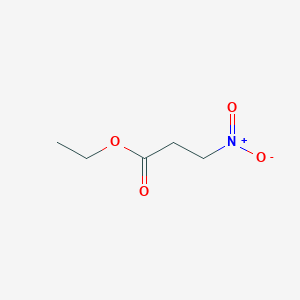

Ethyl 3-nitropropanoate

Description

Properties

IUPAC Name |

ethyl 3-nitropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(7)3-4-6(8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJLLHGPEZBIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473017 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-37-2 | |

| Record name | Ethyl 3-nitropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-nitropropanoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 3-Nitropropanoate: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry. Characterized by the presence of both an ethyl ester and a terminal nitro group, it serves as a versatile and valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by these two functional groups, allowing for transformations such as the reduction of the nitro group to a primary amine and participation in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, key reactions, and applications of this compound, with a focus on its utility for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Structure

This compound is an aliphatic nitroester. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the molecule, particularly at the carbon atoms alpha and beta to it.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Density | ~1.2 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 223.3 ± 23.0 °C at 760 mmHg | [1][4] |

| Flash Point | 106.0 ± 24.6 °C | [4] |

| pKa | 7.70 ± 0.29 (Predicted) | [3] |

| LogP | 0.91 | [4] |

| Refractive Index | 1.432 | [4] |

Synthesis Methodologies

This compound can be synthesized through several routes. The two most common and reliable methods are detailed below, highlighting the chemical principles that ensure their efficacy.

Method 1: Michael Addition of Nitromethane to Ethyl Acrylate

This is a highly efficient method for forming the carbon framework of the molecule. The reaction constitutes a conjugate addition where the nucleophilic nitronate ion attacks the electrophilic β-carbon of ethyl acrylate.[1]

Causality and Experimental Insight: The choice of a base is critical; it must be strong enough to deprotonate nitromethane (pKa ~10.2) to form the reactive nitronate anion, which acts as the Michael donor. Phase-transfer catalysts, such as tetrabutylammonium bromide, are often employed to enhance the reaction rate by facilitating the transfer of the nitronate ion into the organic phase where ethyl acrylate resides, thereby overcoming solubility issues.[1] The reaction is typically performed at moderate temperatures (25–40°C) to ensure a reasonable reaction rate while minimizing potential side reactions like polymerization of the acrylate.[1]

Detailed Experimental Protocol:

-

To a stirred solution of nitromethane (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent like tetrahydrofuran (THF), add a base (e.g., potassium carbonate, 1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add ethyl acrylate (1.1 eq) dropwise to the suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for Michael Addition Synthesis.

Method 2: Nucleophilic Substitution of Ethyl 3-bromopropanoate

This method involves the displacement of a halide leaving group by a nitrite salt, following an SN2 pathway.

Causality and Experimental Insight: The success of this SN2 reaction hinges on the choice of solvent and nucleophile. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation (e.g., Na⁺) while leaving the nitrite anion (NO₂⁻) relatively free and highly nucleophilic.[1] Sodium nitrite (NaNO₂) is a common and cost-effective source of the nitro group.[1] Using a slight excess of sodium nitrite helps drive the reaction to completion. The reaction is typically heated under reflux to provide the necessary activation energy for the substitution to occur at a practical rate.[1]

Detailed Experimental Protocol:

-

Dissolve ethyl 3-bromopropanoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium nitrite (1.2 eq) to the solution.

-

Heat the mixture under reflux (typically 12-24 hours) and monitor its progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound makes it a versatile intermediate.

Reduction of the Nitro Group

The most significant transformation of this compound is the reduction of its nitro group to a primary amine, yielding ethyl 3-aminopropanoate (β-alanine ethyl ester), a valuable building block for peptides and pharmaceuticals.[1]

Mechanism and Reagent Choice: This reduction can be achieved using various reducing agents.

-

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method.

-

Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄), zinc dust in acidic medium, or iron in acetic acid can also be used.[1][5] The choice of reagent depends on the presence of other functional groups in the molecule. For instance, LiAlH₄ would also reduce the ester group, whereas catalytic hydrogenation can often be performed selectively.

Caption: Reduction of this compound.

Hydrolysis of the Ester

Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 3-nitropropanoic acid and ethanol.[1] 3-Nitropropanoic acid (3-NPA) is a well-studied mitochondrial toxin that irreversibly inhibits succinate dehydrogenase, a key enzyme in the citric acid cycle.[1][6] This property makes its derivatives subjects of interest in neurotoxicology and in modeling neurodegenerative diseases like Huntington's.[6][7]

C-C Bond Formation

The protons on the carbon alpha to the nitro group (the C2 position) are acidic (pKa ~7.7) and can be removed by a suitable base. The resulting nitronate can act as a nucleophile in various C-C bond-forming reactions, such as aldol-type additions or further Michael additions.

Applications in Research and Drug Development

This compound is not just a synthetic curiosity; it is a key intermediate in the synthesis of high-value molecules.

-

Pharmaceutical Synthesis : It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[8] For example, its derivatives are used in the enzymatic synthesis of a key intermediate for Aliskiren, a renin inhibitor used to treat hypertension.[6] It is also a starting material for intermediates of Emricasan, an inhibitor of the Caspase family of proteases with potential applications in treating liver diseases.[6]

-

Agrochemicals : The core structure is used in the development of new pesticides and herbicides.[1][9]

-

Biocatalysis and Bioremediation : It serves as a substrate for nitronate monooxygenases, which are enzymes involved in the breakdown of nitroalkanes.[1] This makes it a useful compound for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroaromatic compounds.[1]

Spectroscopic Characterization

While actual spectra should be run for confirmation, the expected spectroscopic data for this compound based on its structure are as follows:

-

¹H NMR :

-

A triplet at ~1.2 ppm (3H) corresponding to the methyl protons of the ethyl group.

-

A quartet at ~4.1 ppm (2H) for the methylene protons of the ethyl group adjacent to the ester oxygen.

-

A triplet at ~2.8 ppm (2H) for the methylene protons alpha to the ester carbonyl (C2).

-

A triplet at ~4.6 ppm (2H) for the methylene protons alpha to the nitro group (C3).

-

-

¹³C NMR :

-

~14 ppm: Methyl carbon of the ethyl group.

-

~61 ppm: Methylene carbon of the ethyl group.

-

~30-35 ppm: Methylene carbon at C2.

-

~70-75 ppm: Methylene carbon at C3 (adjacent to NO₂).

-

~170 ppm: Carbonyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy :

-

Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

-

A strong stretching band for the C=O of the ester group around 1735 cm⁻¹.

-

C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹.

-

Safety and Handling

Given that this compound can be hydrolyzed to the neurotoxin 3-nitropropanoic acid, appropriate safety precautions are essential.[6][10]

-

Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.[11]

-

Toxicity : The primary toxicological concern is the potential formation of 3-nitropropanoic acid, which is a known irreversible inhibitor of succinate dehydrogenase.[1] Chronic exposure or ingestion can lead to severe neurological damage.

Conclusion

This compound is a chemical intermediate of considerable value. Its straightforward synthesis and the versatile reactivity of its nitro and ester functionalities provide a reliable platform for constructing more complex molecular architectures. For researchers in organic synthesis and drug discovery, a thorough understanding of its properties, reaction mechanisms, and handling requirements is crucial for leveraging its full synthetic potential in the development of novel therapeutics and other advanced materials.

References

- 1. This compound|CAS 3590-37-2|RUO [benchchem.com]

- 2. This compound | 3590-37-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:3590-37-2 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Substitutions Involving Ethyl Propanoate in Organic Synthesis [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Physical properties of Ethyl 3-nitropropanoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate (CAS No: 3590-37-2) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides an in-depth overview of the boiling point and density of this compound, including experimental protocols for their determination.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

Data Presentation

| Physical Property | Value | Units | Conditions |

| Boiling Point | 223.3 ± 23.0 | °C | At 760 mmHg[1] |

| Density | 1.2 ± 0.1 | g/cm³ | Standard Conditions |

Experimental Protocols

Accurate determination of the physical properties of a compound like this compound is paramount. The following sections detail standard laboratory procedures for measuring its boiling point and density.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Condenser (Liebig, Graham, or Allihn)

-

Thermometer with appropriate range

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assembly: Assemble the distillation apparatus in a fume hood. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Sample Preparation: Place a sample of this compound into the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently. As the liquid heats, vapors will rise and come into contact with the thermometer bulb.

-

Equilibrium: The temperature reading will rise and then stabilize as the vapor and liquid reach equilibrium. This stable temperature is the boiling point.

-

Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving flask. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m_pyc).

-

Water Calibration: Fill the pycnometer with deionized water of a known temperature and record the mass (m_pyc+water). The density of water at this temperature is known. This step allows for the precise determination of the pycnometer's volume.

-

Volume of Pycnometer (V_pyc) = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound and bring it to the same temperature as the water calibration using the constant temperature water bath.

-

Mass Determination: Measure and record the mass of the pycnometer filled with the sample (m_pyc+sample).

-

Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

-

ρ_sample = (m_pyc+sample - m_pyc) / V_pyc

-

Mandatory Visualization

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

Ethyl 3-nitropropanoate: A Technical Guide for Researchers

CAS Number: 3590-37-2 Molecular Formula: C₅H₉NO₄ Molecular Weight: 147.13 g/mol

This technical guide provides an in-depth overview of Ethyl 3-nitropropanoate, a versatile nitro-containing ester with significant applications in organic synthesis and notable biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, biological effects, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a liquid at room temperature with a boiling point of 223.3°C at 760 mmHg.[1] It is characterized by a density of approximately 1.2 g/cm³.[1] The presence of both a nitro group and an ester functional group dictates its reactivity and spectroscopic features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3590-37-2 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Boiling Point | 223.3°C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | 106.0±24.6 °C | [2] |

| LogP | 0.91 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference |

| IR Spectroscopy | Strong absorbance at ~1550 cm⁻¹ (NO₂ asymmetric stretch) and ~1730 cm⁻¹ (ester C=O) | |

| Mass Spectrometry (GC-MS) | Molecular ion at m/z 147 |

Synthesis of this compound

This compound is commonly synthesized via a Michael addition reaction between nitromethane and ethyl acrylate.[1] This reaction can be optimized to achieve high yields.

Experimental Protocol: Michael Addition Synthesis

Materials:

-

Nitromethane

-

Ethyl acrylate

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

-

Hydrochloric acid (1 M) for quenching

-

Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred solution of nitromethane and a phase-transfer catalyst in the chosen solvent, add the base at a controlled temperature (typically between 25-40°C).

-

Slowly add ethyl acrylate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its active metabolite, 3-nitropropionic acid (3-NPA), is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration.[1]

Mechanism of Succinate Dehydrogenase Inhibition

3-Nitropropionic acid acts as a "suicide inhibitor" of SDH.[3] The enzyme's FAD cofactor oxidizes 3-NPA, which then forms a covalent bond with a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[3]

Caption: Inhibition of Succinate Dehydrogenase in the TCA Cycle.

Quantitative Biological Data

Cytotoxicity Assessment

The inhibition of cellular respiration by this compound is expected to lead to cytotoxicity. A common method to assess this is the MTT assay, which measures cell metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell line (e.g., HepG2, SH-SY5Y)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for determining the cytotoxicity of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on the safety data for related nitro and ester compounds, it should be considered a potential skin and eye irritant. The nitro group also poses a risk of explosion under high heat or friction. It should be stored in a cool, dry place away from heat and sources of ignition.

Table 3: Hazard Information (Inferred from Related Compounds)

| Hazard | Description |

| Physical Hazards | Flammable liquid and vapor.[6] |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[6] |

| Environmental Hazards | Potentially toxic to aquatic life.[6] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.[1] Its biological activity as a mitochondrial toxin makes it a useful tool for studying cellular metabolism and neurodegenerative diseases.[4] Furthermore, it serves as a substrate for nitronate monooxygenases, which has implications for biocatalysis and bioremediation.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and potent biological effects. Its role as a suicide inhibitor of succinate dehydrogenase provides a clear mechanism for its cellular toxicity and makes it a valuable tool for researchers in various fields. This guide has summarized the key technical information available to date, providing a foundation for further investigation and application of this compound in scientific research and drug development. Further studies are warranted to determine its specific IC₅₀ for succinate dehydrogenase and to fully characterize its toxicological profile.

References

Spectroscopic Profile of Ethyl 3-nitropropanoate: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 3-nitropropanoate (CAS No: 3590-37-2), a versatile building block in organic synthesis.

This guide presents a comprehensive summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and its key spectroscopic correlations. All quantitative data is organized into structured tables for clarity and ease of comparison.

Molecular Structure and Spectroscopic Correlation

This compound possesses a straightforward aliphatic structure with key functional groups—an ethyl ester and a nitro group—that give rise to characteristic signals in NMR and IR spectroscopy. The structural formula is C₅H₉NO₄.

A visual representation of the molecular structure and the correlation of its atoms to the expected spectroscopic signals is provided below.

Caption: Molecular structure of this compound with key NMR and IR correlations.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.0 | Triplet (t) | 2H | O=C-CH₂ -CH₂-NO₂ |

| ~4.6 | Triplet (t) | 2H | O=C-CH₂-CH₂ -NO₂ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~35 | O=C-CH₂ -CH₂-NO₂ |

| ~71 | O=C-CH₂-CH₂ -NO₂ |

| ~170 | C =O |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (Ester) |

| ~1550 | Strong | N-O asymmetric stretch (Nitro group) |

| ~1370 | Medium | N-O symmetric stretch (Nitro group) |

| ~1200-1000 | Strong | C-O stretch (Ester) |

| ~2980-2850 | Medium | C-H stretch (Aliphatic) |

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with an appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place one or two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to create a thin film of the liquid between the plates.

-

Mount the salt plates in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, from sample preparation to final data analysis and structure confirmation.

An In-depth Technical Guide to Nitropropanoate Compounds: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropropanoate compounds, a class of naturally occurring toxins, have a rich and complex history, evolving from agents of agricultural and public health concern to invaluable tools in biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and scientific applications of key nitropropanoate compounds, with a primary focus on 3-nitropropionic acid (3-NPA), karakin, and hiptagin. It details their mechanisms of action, particularly the irreversible inhibition of succinate dehydrogenase, and the resultant cellular signaling cascades involving excitotoxicity and oxidative stress. This document serves as a resource for researchers, offering detailed experimental protocols for the synthesis, isolation, characterization, and biological evaluation of these compounds, alongside quantitative data and visual representations of key pathways and workflows to facilitate further investigation and drug development efforts.

Introduction

Nitropropanoate compounds are a group of nitro-containing organic acids and their derivatives found in a variety of plants and fungi. Their significance in the scientific community stems from their potent biological activities, most notably their neurotoxicity, which has been both a source of accidental poisonings and a means to model neurodegenerative diseases.[1] This guide will delve into the core aspects of the most prominent nitropropanoate compounds, providing a foundational understanding for researchers and professionals in drug development.

Discovery and History: From Pasture to Lab Bench

The story of nitropropanoate compounds begins not in a pristine laboratory but in fields where livestock mysteriously fell ill. These early observations of toxicity in animals that consumed certain plants sparked the initial investigations into this class of compounds.

3-Nitropropionic Acid (3-NPA): The Prototypical Nitropropanoate

The journey of 3-nitropropionic acid (3-NPA) is a compelling example of how a natural toxin can be repurposed as a powerful scientific tool.

-

Early Observations and Isolation (1920s-1950s): The first indications of 3-NPA's effects were observed in the early 20th century with reports of livestock poisoning after ingestion of plants from the Indigofera genus. The compound itself was first isolated in 1920. However, it wasn't until the mid-20th century that its role as a potent toxin was firmly established. A significant and tragic series of events in China, where consumption of moldy sugarcane led to severe neurological disorders and fatalities in humans, brought 3-NPA to the forefront of toxicological research. Researchers identified the fungus Arthrinium spp. as the source of the contamination and 3-NPA as the causative agent.

-

Elucidation of the Mechanism of Action (1970s): A pivotal breakthrough in understanding 3-NPA's toxicity came with the discovery of its molecular target. In 1977, it was demonstrated that 3-NPA is an irreversible, or "suicide," inhibitor of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). This irreversible inhibition leads to a catastrophic failure in cellular energy production, ultimately causing cell death.

-

A Tool for Neuroscience: The specific and potent neurotoxicity of 3-NPA, particularly its ability to selectively damage the striatum, led to its adoption as a pharmacological tool to model neurodegenerative diseases, most notably Huntington's disease. This animal model has been instrumental in studying the pathogenesis of the disease and in the preclinical evaluation of potential therapeutic agents.

Karakin: The Neurotoxin of the Karaka Tree

Karakin is a nitropropanoate compound found in the kernels of the karaka tree (Corynocarpus laevigatus), native to New Zealand.

-

Discovery and Traditional Knowledge: The toxicity of karaka kernels was known to the Māori people, who developed a detoxification process involving baking and soaking to make them safe for consumption. Ingestion of raw kernels was known to cause violent convulsions and paralysis. The toxic principle, karakin, was first isolated in the late 19th century.

-

Chemical Structure: Karakin is a glycoside of 3-nitropropionic acid.

Hiptagin: An Insecticidal Nitropropanoate

Hiptagin is another naturally occurring nitropropanoate found in the plant Hiptage benghalensis. Unlike 3-NPA and karakin, which are primarily known for their neurotoxicity in vertebrates, hiptagin has garnered attention for its insecticidal properties.

Mechanism of Action: A Triad of Cellular Disruption

The toxicity of nitropropanoate compounds, particularly 3-NPA, stems from a multi-pronged assault on cellular function, primarily initiated by the inhibition of succinate dehydrogenase. This leads to a cascade of events that can be broadly categorized into three interconnected processes: energy impairment, excitotoxicity, and oxidative stress.[2]

Succinate Dehydrogenase Inhibition

3-NPA acts as a suicide inhibitor of SDH, meaning the enzyme itself converts 3-NPA into a reactive species that covalently and irreversibly binds to the enzyme's active site, rendering it non-functional. This has two major consequences:

-

Disruption of the Krebs Cycle: SDH catalyzes the oxidation of succinate to fumarate. Its inhibition halts the cycle, leading to an accumulation of succinate and a deficit in the production of reducing equivalents (FADH₂).

-

Impaired Electron Transport Chain: As Complex II, SDH is a direct link between the Krebs cycle and the electron transport chain. Its inhibition blocks the transfer of electrons, severely impairing ATP production.

Excitotoxicity

The energy deficit caused by SDH inhibition makes neurons, particularly the medium spiny neurons of the striatum, more vulnerable to the excitatory neurotransmitter glutamate.[3] This "secondary excitotoxicity" is a key component of 3-NPA-induced neurodegeneration.[3] The process involves:

-

Membrane Depolarization: Reduced ATP levels compromise the function of ion pumps, leading to partial membrane depolarization.

-

NMDA Receptor Activation: This depolarization relieves the magnesium block on NMDA receptors, making them hypersensitive to ambient glutamate levels.

-

Calcium Influx: Excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺).

-

Activation of Catabolic Enzymes: The elevated intracellular Ca²⁺ activates a host of degradative enzymes, including proteases (calpains), phospholipases, and nitric oxide synthase (nNOS), ultimately leading to cell death.[3]

Oxidative Stress

The disruption of the electron transport chain by 3-NPA leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide radicals.[4][5] This increase in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative damage to lipids, proteins, and DNA, further contributing to cellular dysfunction and death.[4][5]

Quantitative Data

The following tables summarize key quantitative data for 3-nitropropionic acid. Data for karakin and hiptagin are less readily available in the public domain.

Table 1: Toxicological Data for 3-Nitropropionic Acid

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ | Mouse | Oral | 68.1 mg/kg | [6] |

| LD₅₀ | Rat | Intraperitoneal | 67 mg/kg | [7] |

| LD₅₀ | Rat | Subcutaneous | 22 mg/kg | [7] |

Table 2: In Vitro Efficacy of 3-Nitropropionic Acid

| Cell Line | Assay | Endpoint | IC₅₀ | Reference |

| CHO Cells | MTT Assay | Formazan Production | As low as 10⁻⁸ M | [8] |

| Corticostriatal Slice Cultures | LDH Assay | Neurotoxicity | 25-100 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of nitropropanoate compounds.

Synthesis of 3-Nitropropionic Acid

A common laboratory synthesis of 3-nitropropionic acid involves the following steps:

Protocol 5.1.1: Synthesis from Diethyl Malonate

-

Nitration of Diethyl Malonate: React diethyl malonate with a nitrating agent, such as fuming nitric acid in acetic anhydride, at low temperatures (e.g., 0-5°C) to yield diethyl nitromalonate.

-

Hydrolysis and Decarboxylation: Subject the resulting diethyl nitromalonate to acidic hydrolysis (e.g., with concentrated hydrochloric acid) and heat to induce decarboxylation, yielding 3-nitropropionic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform-hexane.

Isolation of Nitropropanoate Compounds from Natural Sources

Protocol 5.2.1: Isolation of Karakin from Corynocarpus laevigatus Seeds

-

Seed Preparation: Collect mature fruits of Corynocarpus laevigatus. Remove and discard the fleshy pulp, which is also toxic. Thoroughly wash and dry the seeds.

-

Extraction: Grind the dried seeds into a fine powder. Perform a Soxhlet extraction of the powdered seeds with a suitable solvent, such as 80% methanol, for 24 hours.

-

Fractionation: Concentrate the methanol extract under reduced pressure. The resulting crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, diethyl ether, and ethyl acetate) to separate compounds based on their polarity.

-

Purification: The fraction containing karakin can be further purified using chromatographic techniques such as preparative thin-layer chromatography (PTLC) or column chromatography on silica gel.

Protocol 5.2.2: General Protocol for Isolation of Hiptagin from Hiptage benghalensis

-

Plant Material Preparation: Collect the aerial parts (leaves, stems, and flowers) of Hiptage benghalensis. Wash the plant material to remove debris and shade-dry it.

-

Extraction: Grind the dried plant material into a powder. Perform a Soxhlet extraction with 80% methanol for 24 hours.

-

Fractionation and Purification: The crude methanol extract can be fractionated and purified using similar chromatographic techniques as described for karakin (Protocol 5.2.1).

Characterization of Nitropropanoate Compounds

Protocol 5.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC to aid in structure elucidation.

-

Data Analysis: Process the NMR data using appropriate software. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to determine the chemical structure of the compound. For 3-nitropropionic acid in CDCl₃, the following characteristic signals are observed in the ¹H NMR spectrum: a triplet around δ 3.06 ppm (2H) and a triplet around δ 4.66 ppm (2H).[9]

Protocol 5.3.2: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the purified compound into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like LC-MS or GC-MS.

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate ions of the analyte.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. High-resolution mass spectrometry can provide the accurate mass, which is used to determine the elemental composition.

-

Fragmentation Analysis: In tandem MS (MS/MS), the parent ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information.

In Vitro Biological Assays

Protocol 5.4.1: Succinate Dehydrogenase (SDH) Inhibition Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell viability and mitochondrial function, and it can be adapted to measure the inhibitory effect of compounds on SDH.

-

Cell Culture: Plate cells (e.g., neuronal cell lines like SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the nitropropanoate compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active SDH will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of SDH activity for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of SDH activity) can be determined from a dose-response curve.

Protocol 5.4.2: In Vitro Neurotoxicity Assay

-

Cell Culture: Culture primary neurons or a suitable neuronal cell line in a multi-well plate.

-

Compound Exposure: Expose the cells to various concentrations of the test compound (e.g., karakin) for a defined period.

-

Viability Assessment: Assess cell viability using methods such as the MTT assay (as described above), LDH release assay (to measure membrane damage), or by staining with fluorescent viability dyes (e.g., calcein-AM for live cells and propidium iodide for dead cells) and imaging with a fluorescence microscope.

-

Data Analysis: Quantify the percentage of cell death at each compound concentration to determine the neurotoxic potential.

In Vivo Biological Assays

Protocol 5.5.1: 3-NPA-Induced Neurotoxicity Model in Rodents

This model is widely used to mimic the pathology of Huntington's disease.

-

Animal Selection: Use a suitable rodent strain (e.g., Wistar or Sprague-Dawley rats).

-

Compound Administration: Administer 3-NPA systemically, either through intraperitoneal (i.p.) injections (e.g., 10-20 mg/kg daily for several days) or via continuous infusion using osmotic minipumps.

-

Behavioral Assessment: Monitor the animals for behavioral changes, such as locomotor activity (open field test), motor coordination (rotarod test), and cognitive function (e.g., Morris water maze).

-

Histopathological Analysis: At the end of the study, perfuse the animals and collect the brains for histological analysis. Stain brain sections (e.g., with cresyl violet) to assess neuronal loss, particularly in the striatum.

-

Biochemical Analysis: Collect brain tissue for biochemical assays to measure markers of oxidative stress, energy metabolism, and apoptosis.

Protocol 5.5.2: Insecticidal Bioassay for Hiptagin

-

Insect Rearing: Maintain a culture of the target insect species under controlled laboratory conditions.

-

Compound Application: Prepare different concentrations of hiptagin in a suitable solvent. The compound can be applied topically to the insects, incorporated into their diet, or applied to a surface they will come in contact with.

-

Mortality Assessment: After a set exposure period (e.g., 24, 48, 72 hours), record the number of dead insects in each treatment group and the control group.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (the concentration that causes 50% mortality) using probit analysis.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in nitropropanoate-induced toxicity and a typical experimental workflow.

Signaling Pathway of 3-NPA-Induced Neurotoxicity

References

- 1. mdpi.com [mdpi.com]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

- 3. ijlpr.com [ijlpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of karakin poisoning using a targeted mass spectrometric workflow [scielo.org.za]

- 6. Frontiers | Insecticidal activity and underlying molecular mechanisms of a phytochemical plumbagin against Spodoptera frugiperda [frontiersin.org]

- 7. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 3-Nitropropanoate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-nitropropanoate (E3NP) is a chemical compound that serves primarily as a prodrug for the mitochondrial toxin 3-nitropropionic acid (3-NPA). Upon entry into biological systems, E3NP is rapidly hydrolyzed by intracellular esterases to release 3-NPA. The central mechanism of action of 3-NPA is the irreversible "suicide" inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II). This inhibition leads to a cascade of downstream cellular events, including impaired energy metabolism, oxidative stress, and ultimately, apoptotic and necrotic cell death. Due to its ability to induce selective striatal neurodegeneration, 3-NPA is widely used as a pharmacological tool to model Huntington's disease in preclinical research. This guide provides a comprehensive overview of the biochemical interactions, signaling pathways, and experimental methodologies related to the mechanism of action of this compound.

Introduction

This compound is an ester derivative of 3-nitropropionic acid, a naturally occurring mycotoxin found in various fungi and plants.[1][2] While E3NP itself is not the primary bioactive molecule, its significance in biological research lies in its role as a more cell-permeable precursor to 3-NPA.[3] The lipophilic nature of the ethyl ester facilitates its passage across cellular membranes. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing 3-NPA, which then exerts its toxic effects.[4][5]

The primary molecular target of 3-NPA is succinate dehydrogenase (SDH), an enzyme with a dual role in cellular metabolism.[6][7] As a key component of the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. Simultaneously, as Complex II of the electron transport chain, it transfers electrons from succinate to the ubiquinone pool.[7] The irreversible inhibition of SDH by 3-NPA has profound consequences for cellular bioenergetics and redox homeostasis, leading to a pathological state that mimics certain aspects of neurodegenerative diseases, most notably Huntington's disease.[6][8]

Mechanism of Action

The biological effects of this compound are almost exclusively attributable to its active metabolite, 3-nitropropionic acid.

Cellular Uptake and Hydrolysis

This compound, being an ester, is more lipophilic than its carboxylic acid counterpart, 3-NPA. This property is believed to facilitate its diffusion across the plasma membrane into the cell.[3] Inside the cell, a variety of non-specific intracellular esterases rapidly hydrolyze the ethyl ester, yielding ethanol and the active toxin, 3-nitropropionic acid.[4][5]

Irreversible Inhibition of Succinate Dehydrogenase (SDH)

The cornerstone of 3-NPA's toxicity is its action as a "suicide" inhibitor of succinate dehydrogenase.[7] 3-NPA acts as a substrate for SDH, and during the catalytic process, it is converted into a reactive intermediate, 3-nitroacrylate, which then covalently binds to a key arginine residue in the active site of the enzyme, leading to its irreversible inactivation.[7]

Downstream Signaling Pathways

The inhibition of SDH by 3-NPA triggers a cascade of deleterious downstream events.

Mitochondrial Dysfunction and Energy Depletion

The blockage of the Krebs cycle and the electron transport chain at Complex II leads to a significant decrease in ATP production.[6] This energy deficit impairs numerous cellular processes that are dependent on ATP, such as ion transport, neurotransmission, and protein synthesis.

Oxidative Stress and the Nrf2 Pathway

The impairment of the electron transport chain leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide radicals.[8] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA. As a compensatory mechanism, cells activate the Keap1-Nrf2-ARE pathway, a major regulator of antioxidant responses.[9] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.[9]

Apoptosis and Caspase Activation

Prolonged mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which leads to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death. Some studies also suggest the involvement of caspase-independent cell death pathways.

Quantitative Data

The biological activity of this compound is primarily dictated by the concentration of its active metabolite, 3-NPA.

| Parameter | Compound | Value | System | Reference |

| SDH Inhibition | 3-Nitropropanoate | Ki = 184-200 x 10-4 M | Rat heart muscle succinic dehydrogenase | [10] |

| Cytotoxicity | 3-Nitropropionic acid | IC50 = 25.93 µM (24h) | Human embryonic lung cells (HEL 299/An1) | [11] |

| IC50 = 0.054 µM (48h) | Human embryonic lung cells (HEL 299/An1) | [11] | ||

| Antimycobacterial Activity | 3-Nitropropionic acid | MIC = 3.3 µM | Mycobacterium tuberculosis | [2] |

| Inhibition of Succinic Acid Biosynthesis | This compound | 89.25% inhibition at 0.1 mM | Lactic acid fermentation | [11] |

Experimental Protocols

In Vivo Model of Huntington's Disease using 3-Nitropropionic Acid

This protocol describes the induction of a Huntington's disease-like phenotype in rodents through the systemic administration of 3-NPA.

Protocol:

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

3-NPA Preparation: Dissolve 3-nitropropionic acid in sterile saline, and adjust the pH to 7.4 with NaOH.

-

Administration:

-

Behavioral Assessment: Monitor for motor deficits such as dystonia, chorea, and hypokinesia.[12]

-

Histopathological Analysis: After a defined period, euthanize the animals and perfuse with a fixative. Brains are then sectioned and stained (e.g., with Nissl or specific neuronal markers) to assess for selective striatal lesions.

-

Biochemical Assays: Brain tissue can be used to measure SDH activity, ATP levels, and markers of oxidative stress.

Measurement of Succinate Dehydrogenase (SDH) Activity

SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, leading to a measurable change in absorbance.

Materials:

-

Tissue homogenate or isolated mitochondria

-

Phosphate buffer

-

Sodium succinate (substrate)

-

DCPIP or MTT solution

-

Spectrophotometer

Procedure (using DCPIP):

-

Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP.

-

Add the tissue homogenate or mitochondrial fraction to initiate the reaction.

-

Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease is proportional to the SDH activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells cultured in a 96-well plate

-

This compound or 3-NPA

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or 3-NPA for a specified duration (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

Off-Target Effects

While the primary and most well-characterized target of 3-NPA is succinate dehydrogenase, it is important to consider potential off-target effects, especially at higher concentrations. Some studies suggest that 3-NPA may also interact with other cellular components and pathways, although these effects are generally considered secondary to the profound mitochondrial dysfunction caused by SDH inhibition. For instance, the widespread metabolic disruption caused by 3-NPA can indirectly affect the function of numerous other enzymes and cellular processes.[13]

Conclusion

This compound serves as a valuable tool in biological research, acting as a cell-permeable prodrug for the mitochondrial toxin 3-nitropropionic acid. The core mechanism of action is the irreversible inhibition of succinate dehydrogenase, leading to a well-defined cascade of events including energy depletion, oxidative stress, and programmed cell death. This precise mechanism of action has made 3-NPA an indispensable compound for modeling mitochondrial dysfunction and neurodegenerative diseases, particularly Huntington's disease, in a controlled and reproducible manner. A thorough understanding of its biochemical interactions and downstream signaling pathways is crucial for its effective use in research and for the interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an Escherichia coli Esterase with High Activity and Enantioselectivity toward 1,2-O-Isopropylideneglycerol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. conductscience.com [conductscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ethyl 3-nitropropanoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-nitropropanoate is a valuable intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the nitro group and the ester functionality.[1] Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its purity, efficacy, and safety in research and development settings. This guide provides a comprehensive overview of the known stability characteristics of this compound, recommended storage protocols, and general methodologies for its stability assessment.

Chemical Stability Profile

This compound is considered a moderately stable compound under recommended storage conditions.[1] However, its stability is influenced by several factors, including temperature, light, and the presence of acids, bases, and other reactive chemical species. The moderate steric bulk of the ethyl ester group is thought to contribute to a balance between reactivity and stability.[1]

Incompatible Materials and Conditions

To prevent degradation, this compound should be stored away from the following:

-

Strong Oxidizing Agents: These can react with the nitroalkane functionality.

-

Strong Reducing Agents: These can reduce the nitro group to an amino group, forming ethyl 3-aminopropanoate.[1]

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[1]

-

Heat: Elevated temperatures can lead to decomposition, releasing toxic fumes.[2]

-

Light: Photodegradation is a potential risk, necessitating protection from light sources.[1]

Degradation Pathways

The primary degradation pathways for this compound include hydrolysis and thermal decomposition.

-

Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to 3-nitropropanoic acid and ethanol.[1]

-

Thermal Decomposition: When heated to decomposition, the molecule is expected to break down, emitting toxic fumes of nitrogen oxides (NOx) and carbon oxides.[2]

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C. | To minimize thermal degradation and reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) if possible. | To prevent oxidation. |

| Container | Tightly sealed amber glass bottle. | To protect from light and moisture.[1] |

| Location | A cool, dry, and well-ventilated area away from incompatible materials. | To ensure safety and stability. |

Experimental Protocols for Stability Assessment

The following diagram outlines a general experimental workflow for stability testing.

Caption: A generalized experimental workflow for chemical stability testing.

General Protocol for Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or MS detector

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep at room temperature and monitor the reaction.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature and protect from light.

-

Withdraw samples at time points and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid compound and/or a solution in a temperature-controlled oven (e.g., at 60°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and/or a solution to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Include a dark control sample stored under the same conditions.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples by a suitable, validated HPLC method to separate the parent compound from any degradation products.

-

Use a mass spectrometer to identify the mass of the degradation products to help elucidate their structures.

-

Conclusion

While this compound is stable under controlled conditions, it is susceptible to degradation by hydrolysis, heat, and light, and is incompatible with strong oxidizing and reducing agents. Adherence to the recommended storage conditions—refrigeration in a tightly sealed, light-resistant container—is paramount to preserving its quality. For critical applications, conducting forced degradation studies is advised to understand its stability profile in specific formulations and to develop appropriate analytical methods for quality control.

References

Ethyl 3-Nitropropanoate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry

Abstract

Ethyl 3-nitropropanoate is a versatile chemical intermediate whose value in organic synthesis and drug development cannot be overstated. Characterized by the presence of both an ester and a nitro functional group, it serves as a potent building block for a wide array of more complex molecules, particularly β-amino acids and their derivatives. This guide provides an in-depth examination of this compound, covering its chemical identity, physicochemical properties, synthesis, and purification. It further explores its chemical reactivity, synthetic utility, and specific applications in the development of pharmacologically active compounds. Detailed, field-tested protocols and safety guidelines are included to equip researchers, scientists, and drug development professionals with the knowledge to handle and utilize this compound effectively and safely.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound begins with its precise identity and physical characteristics. This compound is an organic compound that features an ethyl ester group and a terminal nitro group separated by an ethylene bridge.[1] Its formal IUPAC name is this compound.[1]

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3590-37-2 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Boiling Point | 223.3°C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Canonical SMILES | CCOC(=O)CC--INVALID-LINK--[O-] | [1][2] |

| InChI Key | IIJLLHGPEZBIIT-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved through a Michael addition reaction. This conjugate addition involves the reaction of nitromethane with ethyl acrylate.[1] The reaction mechanism is initiated by the deprotonation of nitromethane, which generates a nucleophilic nitronate ion. This ion then attacks the β-carbon of the electron-deficient ethyl acrylate. A subsequent protonation step yields the final product.[1]

Optimized Laboratory-Scale Synthesis Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

Nitromethane (CH₃NO₂)

-

Ethyl acrylate (CH₂=CHCO₂Et)

-

A suitable base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or a phase-transfer catalyst like tetrabutylammonium bromide)[1]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[1]

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add nitromethane (1.2 equivalents) and anhydrous THF (approx. 5 mL per 1 g of ethyl acrylate).

-

Base Addition & Nitronate Formation: Cool the flask to 0°C using an ice bath. Slowly add the base (e.g., DBU, 0.1 equivalents) to the stirred solution. Causality: The base is catalytic and is required to deprotonate nitromethane, forming the reactive nitronate anion. Performing this at 0°C controls the exothermicity of the acid-base reaction.

-

Michael Addition: Add ethyl acrylate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 12-24 hours.[1] Causality: Slow addition of the electrophile (ethyl acrylate) prevents polymerization and other side reactions. The extended reaction time ensures complete conversion.

-

In-Process Check (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the ethyl acrylate spot has been consumed.

-

Quenching: Upon completion, cool the mixture back to 0°C and slowly add 1M HCl to neutralize the base and quench the reaction.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove the catalyst, unreacted nitromethane, and any formed salts. The bicarbonate wash ensures complete neutralization of the acid.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Column Chromatography): Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate primarily due to the reactivity of its nitro group, which can be thought of as a masked amino group.[1] This functionality allows for its use in a variety of powerful chemical transformations.

Key Reactions:

-

Reduction to β-Amino Esters: The most significant reaction is the reduction of the nitro group to a primary amine. This transformation yields ethyl 3-aminopropanoate (a β-alanine derivative), a crucial building block for peptides, pharmaceuticals, and other bioactive molecules.[1] Common reducing agents for this purpose include catalytic hydrogenation (H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or tin(II) chloride.

-

Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield 3-nitropropanoic acid.[1] This neurotoxin found in some plants and fungi is itself a subject of study and a precursor for other derivatives.[3][4]

-

Nucleophilic Substitution: The nitro group can, under specific conditions, be displaced in nucleophilic substitution reactions, though this is less common than reduction.[1]

The diagram below outlines the primary synthetic pathways originating from this compound.

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The utility of this compound extends across various scientific domains, from organic synthesis to medicinal chemistry.

-

Precursor to Pharmaceuticals and Agrochemicals: Its primary role is as an intermediate in the synthesis of more complex molecules.[1] By providing a stable and reliable source of the β-aminopropanoate scaffold after reduction, it facilitates the construction of numerous drug candidates.

-

Medicinal Chemistry Research: Derivatives of 3-nitropropanoic acid are being explored for a range of therapeutic applications.[1][3] While 3-nitropropanoic acid itself is a mitochondrial toxin that inhibits succinate dehydrogenase,[1][4] its derivatives are investigated for potential anticonvulsant and other bioactivities.[1][3] The careful modification of the core structure is a key strategy in medicinal chemistry to enhance therapeutic effects while mitigating toxicity.

-

Biocatalysis and Bioremediation: The compound serves as a substrate for enzymes involved in nitroalkane metabolism, such as nitronate monooxygenases. This makes it a useful tool for studying these enzymatic pathways and for potential applications in the bioremediation of environments contaminated with nitroalkanes.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are critical to ensure laboratory safety.

-

Hazard Identification: While specific GHS classifications can vary by supplier, related nitroalkanes and esters may cause skin and eye irritation.[5] It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before use.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its straightforward synthesis via Michael addition and, more importantly, the facile conversion of its nitro group into a primary amine, provide a reliable pathway to valuable β-amino acid derivatives. This strategic role makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to leverage its full potential in their scientific endeavors.

References

- 1. This compound|CAS 3590-37-2|RUO [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Nitropropionic acid | C3H5NO4 | CID 1678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

Key functional groups in Ethyl 3-nitropropanoate and their reactivity

An In-depth Technical Guide to the Key Functional Groups and Reactivity of Ethyl 3-nitropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 3590-37-2) is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery.[1] Possessing both an ester and an aliphatic nitro group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the key functional groups in this compound, its physicochemical properties, spectroscopic signature, and characteristic reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Functional Groups

This compound features a linear ethyl ester moiety and a terminal nitro group.[1] This unique combination of two distinct functional groups is central to its reactivity, allowing for selective transformations at either site.

-

The Ester Group (-COOCH₂CH₃): As a derivative of a carboxylic acid, the ester group is relatively stable but can undergo nucleophilic acyl substitution reactions.[3] Its reactivity is primarily centered on the electrophilic carbonyl carbon.

-

The Nitro Group (-NO₂): The aliphatic nitro group is a strong electron-withdrawing group, which significantly influences the molecule's overall reactivity.[1] It can be readily reduced to an amino group, a cornerstone transformation in the synthesis of many bioactive compounds.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3590-37-2 | [1] |

| Molecular Formula | C₅H₉NO₄ | [1] |

| Molecular Weight | 147.13 g/mol | [1] |